D-Threonine Benzyl Ester Hydrochloride
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Description
D-Threonine Benzyl Ester Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.703. The purity is usually 95%.
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Biological Activity
D-Threonine Benzyl Ester Hydrochloride (CAS Number: 75748-36-6) is a derivative of the amino acid D-threonine. This compound is notable for its potential biological activities, which stem from its structural modifications that enhance its lipophilicity and alter its interaction with biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
This compound has a molecular formula of C11H15NO3 and a molecular weight of 245.70 g/mol. It appears as a white crystalline solid with a melting point of approximately 130 °C. The compound is soluble in ethanol, which facilitates its application in various biochemical assays and pharmaceutical formulations .
The synthesis of D-Threonine Benzyl Ester typically involves the esterification of D-threonine with benzyl alcohol, often utilizing solvents that minimize racemization and environmental impact . The following table summarizes the synthesis methods and conditions:
Biological Activity
The biological activity of this compound can be attributed to its role as an amino acid derivative. Research indicates that such derivatives can exhibit modified pharmacokinetics and bioavailability compared to their parent compounds. The alteration in lipophilicity enhances membrane permeability, potentially increasing their efficacy in various biological assays .
Interaction Studies
Studies have shown that esterified amino acids like D-Threonine Benzyl Ester can interact differently with biological targets than their free forms. For instance, they may demonstrate varying binding affinities to proteins or enzymes involved in metabolic pathways. This altered interaction profile is crucial for understanding their potential therapeutic applications .
Case Studies
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines several related compounds along with their CAS numbers and similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate | 75748-36-6 | 1.00 |
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate | 201274-07-9 | 0.91 |
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate | 188660-14-2 | 0.90 |
This comparison highlights the unique structural characteristics of D-Threonine Benzyl Ester that may contribute to its distinct biological activities.
Properties
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-KXNXZCPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719950 |
Source
|
Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75748-36-6 |
Source
|
Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.